5-Nitrobenzo[d]oxazol-2(3H)-one
Overview
Description
5-Nitrobenzo[d]oxazol-2(3H)-one is a heterocyclic compound that features a benzoxazole core with a nitro group at the 5-position
Mechanism of Action
Target of Action
Similar compounds have been found to exert their antiepileptic action via voltage-gated sodium channels (vgscs) . VGSCs play a crucial role in the generation and propagation of action potentials in neurons, making them a common target for antiepileptic drugs .
Mode of Action
Based on the action of similar compounds, it can be hypothesized that it may interact with vgscs, potentially inhibiting the influx of sodium ions, thereby reducing neuronal excitability .
Biochemical Pathways
Given its potential action on vgscs, it may influence the neuronal signaling pathways associated with these channels .
Pharmacokinetics
Its molecular weight is 179.13 , which is within the range generally favorable for oral bioavailability.
Result of Action
If it acts similarly to related compounds, it may reduce neuronal excitability, potentially leading to a decrease in the frequency and severity of epileptic seizures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrobenzo[d]oxazol-2(3H)-one typically involves the nitration of benzo[d]oxazol-2(3H)-one. One common method is the reaction of benzo[d]oxazol-2(3H)-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and avoid over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters are crucial to achieving high efficiency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Nitrobenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Aminobenzo[d]oxazol-2(3H)-one.
Substitution: Various substituted benzo[d]oxazol-2(3H)-one derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitrobenzo[d]oxazol-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Nitrobenzo[d]oxazol-2-amine
- 5-Nitrobenzo[d]oxazole-2-thiol
- 5-Nitro-2-phenylbenzo[d]oxazole
Comparison
5-Nitrobenzo[d]oxazol-2(3H)-one is unique due to its specific substitution pattern and the presence of the nitro group at the 5-position. This structural feature imparts distinct electronic properties and reactivity compared to other similar compounds. For example, 5-Nitrobenzo[d]oxazol-2-amine has an amino group instead of a carbonyl group, leading to different chemical behavior and applications.
Properties
IUPAC Name |
5-nitro-3H-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O4/c10-7-8-5-3-4(9(11)12)1-2-6(5)13-7/h1-3H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQPEXLRBRAERQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294913 | |
Record name | 5-Nitro-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3889-13-2 | |
Record name | 3889-13-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Nitro-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitro-2,3-dihydro-1,3-benzoxazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one produced in nature, and what is its ecological significance?
A1: 6-Hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one is produced by the bacterium Pantoea ananatis, a member of the microbial community found on the roots of Abutilon theophrasti (velvetleaf) plants. [, ] This bacterium converts 6-hydroxybenzoxazolin-2(3H)-one (BOA-6-OH), a detoxification product of the allelochemical benzoxazolin-2(3H)-one, into 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one through a process requiring enzymes, nitrite, and hydrogen peroxide. [, ] This compound demonstrates inhibitory effects on the growth of Lepidium sativum (garden cress) seedlings, suggesting a potential role in plant-plant interactions and ecological competition. [] Interestingly, Abutilon theophrasti exhibits greater tolerance to this compound, indicating a potential mechanism for managing allelochemicals in its immediate environment. [, ]
Q2: What are the potential concerns regarding the agricultural use of 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one, despite its biodegradability?
A2: While 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one is biodegradable, its potential use in agriculture raises concerns due to the inherent toxicity of nitroaromatic compounds to mammals. [] Further research is needed to fully understand the degradation pathway of this compound and to assess the potential risks associated with its presence in the environment and food chain.
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